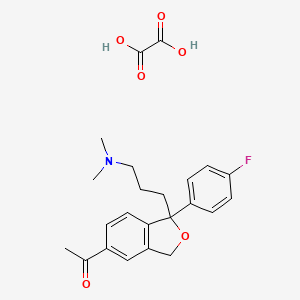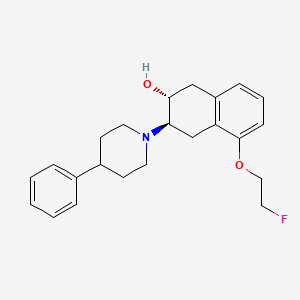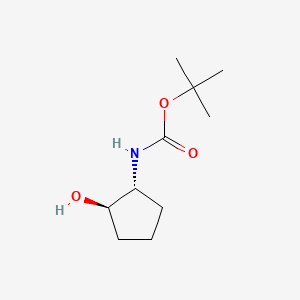
2-(4-(トリフルオロメチル)ニコチンアミド)酢酸
説明
Flonicamid Metabolite TFNG is one of the metabolites of flonicamid, which is a selective aphicide.
科学的研究の応用
殺虫剤開発
この化合物は、フルニカミドなどの新規殺虫剤クラスの開発における主要成分です . フルニカミドは1992年に発見され、2006年にウララDFの商標名で日本で登録されました .
アブラムシ防除
問題の化合物を含むフルニカミドは、幅広いアブラムシ種に対して非常に効果的です . アブラムシの摂食行動を急速に阻害し、長期間にわたる防除を提供します .
抵抗性管理
フルニカミドは、従来の殺虫剤に対して交差抵抗性を示しません . これは、抵抗性管理戦略と総合的な害虫管理プログラムに適していることを意味します <svg class="icon" height="16" p-id="1735" t="170926478866
作用機序
Mode of Action
The compound is converted from its amide derivative, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM), to 4-(trifluoromethyl) nicotinoyl glycine (TFNG) using nitrile hydratase/amidase .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the conversion of TFNG-AM to TFNG by the action of nitrile hydratase/amidase . This conversion is part of the biodegradation process of nitrile-containing insecticides .
Result of Action
The result of the action of this compound is the conversion of TFNG-AM to TFNG. This conversion is part of the biodegradation process of nitrile-containing insecticides .
特性
IUPAC Name |
2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)6-1-2-13-3-5(6)8(17)14-4-7(15)16/h1-3H,4H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBYGGSBXWTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676420 | |
| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207502-65-6 | |
| Record name | N-(4-Trifluoromethylnicotinoyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207502656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92OK084J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) and how does it relate to flonicamid?
A1: 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG) is a major metabolite of the insecticide flonicamid. It is formed through the breakdown of flonicamid within plants and the environment. While not an insecticide itself, understanding TFNG's behavior is crucial for assessing the overall environmental fate and residue levels of flonicamid. [, , , , , , , ]
Q2: How does the presence of TFNG impact the assessment of flonicamid residues in crops?
A2: Research indicates that TFNG can translocate within plants, moving from leaves to fruits. [, ] This movement means that simply measuring flonicamid levels in fruits might not provide a complete picture of the total residue. Therefore, accurate residue analysis needs to consider both flonicamid and its metabolite TFNG to ensure consumer safety and regulatory compliance. [, , , , , , , ]
Q3: Are there specific analytical methods designed to detect and quantify TFNG alongside flonicamid?
A3: Yes, researchers have developed sensitive and reliable analytical techniques, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to simultaneously determine the concentrations of flonicamid and its metabolites, including TFNG, in various matrices like crops and tea. [, , , , ] These methods are vital for monitoring residue levels and ensuring they remain within acceptable limits.
Q4: Have any studies investigated the leaching behavior of TFNG from tea, considering its consumption as an infusion?
A4: Yes, research has specifically explored the leaching rates of TFNG from processed tea into the infusion. [] This is particularly relevant given that tea consumption involves ingesting the infused liquid. The study aimed to assess potential exposure to TFNG through tea consumption and evaluate associated risks.
Q5: What is the significance of understanding the dissipation behavior of TFNG in the context of agricultural practices?
A5: Studying the dissipation of TFNG in crops like eggplant helps determine the time needed after pesticide application before the crop is safe for consumption. [] This information is crucial for establishing pre-harvest intervals, which are essential for ensuring food safety and minimizing consumer exposure to pesticide residues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
![[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole](/img/structure/B586704.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)
![1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586709.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)




